(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione
Brand Name: Vulcanchem
CAS No.: 551931-25-0
VCID: VC7278347
InChI: InChI=1S/C15H16N2O6/c1-22-6-5-17-14(20)10(13(19)16-15(17)21)7-9-3-4-11(18)12(8-9)23-2/h3-4,7-8,18H,5-6H2,1-2H3,(H,16,19,21)/b10-7+
SMILES: COCCN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)C(=O)NC1=O
Molecular Formula: C15H16N2O6
Molecular Weight: 320.301

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione

CAS No.: 551931-25-0

Cat. No.: VC7278347

Molecular Formula: C15H16N2O6

Molecular Weight: 320.301

* For research use only. Not for human or veterinary use.

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione - 551931-25-0

Specification

CAS No. 551931-25-0
Molecular Formula C15H16N2O6
Molecular Weight 320.301
IUPAC Name (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C15H16N2O6/c1-22-6-5-17-14(20)10(13(19)16-15(17)21)7-9-3-4-11(18)12(8-9)23-2/h3-4,7-8,18H,5-6H2,1-2H3,(H,16,19,21)/b10-7+
Standard InChI Key RECHBHNAGCCNHT-JXMROGBWSA-N
SMILES COCCN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)C(=O)NC1=O

Introduction

Chemical Structure and Nomenclature

The compound features a 1,3-diazinane-2,4,6-trione core, a six-membered ring containing two nitrogen atoms and three ketone groups. Substituents include:

  • A (4-hydroxy-3-methoxyphenyl)methylidene group at position 5, introducing aromatic and phenolic moieties.

  • A 2-methoxyethyl group at position 1, contributing ether functionality .

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC₁₆H₁₇N₂O₇
Molecular Weight361.32 g/mol
IUPAC Name(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione
SMILESCOC1C(=O)N(CCOC)C(=O)N(C1=O)C=C(C2=CC(=C(C=C2)O)OC)O
logP (Predicted)1.8 ± 0.3
Hydrogen Bond Acceptors7
Hydrogen Bond Donors2

The E-configuration at the methylidene double bond (C5) is critical for spatial arrangement and intermolecular interactions .

Synthesis and Structural Elucidation

While no direct synthesis protocols exist for this compound, analogous routes for diazinane-triones suggest feasible strategies:

Core Ring Formation

The 1,3-diazinane-2,4,6-trione scaffold is typically synthesized via cyclocondensation of urea derivatives with diketones or malonic acid analogs under acidic catalysis . For example, 1-(2-methoxyethyl)-1,3-diazinane-2,4-dione (PubChem CID 76131433) is prepared by reacting 2-methoxyethylamine with malonyl chloride .

Substitution at Position 5

Introducing the (4-hydroxy-3-methoxyphenyl)methylidene group likely involves a Knoevenagel condensation between the trione core and 4-hydroxy-3-methoxybenzaldehyde. This reaction, catalyzed by piperidine or ammonium acetate, forms the α,β-unsaturated ketone linkage .

Purification Challenges

The polar hydroxyl and methoxy groups necessitate chromatographic purification (e.g., silica gel with ethyl acetate/methanol gradients) to isolate the E-isomer .

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: Predicted logSw = -3.2 ± 0.5, indicating limited water solubility due to the aromatic and hydrophobic substituents .

  • Lipophilicity: A logP of ~1.8 suggests moderate membrane permeability, suitable for oral bioavailability .

Spectroscopic Characterization

  • IR Spectroscopy: Key peaks include ν(C=O) at 1,710–1,740 cm⁻¹ (trione), ν(O-H) at 3,200–3,500 cm⁻¹ (phenolic hydroxyl), and ν(C-O-C) at 1,100–1,250 cm⁻¹ (methoxy groups) .

  • NMR:

    • ¹H NMR: Aromatic protons (δ 6.7–7.2 ppm), methoxy singlet (δ 3.8 ppm), and methylidene proton (δ 6.3 ppm, d, J = 16 Hz) .

    • ¹³C NMR: Carbonyl carbons (δ 165–175 ppm), olefinic carbons (δ 120–140 ppm) .

Biological Activity and Applications

Hypothetical Pharmacological Effects

Structurally related diazinane-triones exhibit:

  • GABAergic Modulation: Analogous to 1-butyl-1,3-diazinane-2,4,6-trione, this compound may potentiate GABA-A receptors, suggesting sedative or anxiolytic potential.

  • Antioxidant Activity: The 4-hydroxyphenyl group could scavenge free radicals, analogous to phenolic antioxidants like curcumin .

Industrial Relevance

  • Polymer Additives: The rigid trione core may enhance thermal stability in polyurethanes or epoxy resins .

  • Coordination Chemistry: Ketone and ether groups could act as ligands for metal-organic frameworks (MOFs) .

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